molecular formula C20H16ClN3O5S B12046472 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide CAS No. 477732-13-1

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

Cat. No.: B12046472
CAS No.: 477732-13-1
M. Wt: 445.9 g/mol
InChI Key: WGQQPYKCGKPCON-WSDLNYQXSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a sulfonylamino group, and a dihydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Condensation reaction: The sulfonylamino intermediate is then reacted with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of specific signaling cascades and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
  • Fosinopril Related Compound F: A compound with a similar sulfonylamino group but different overall structure.

    Ketoprofen Related Compound F: Contains a benzoylphenyl group and exhibits different chemical properties.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

477732-13-1

Molecular Formula

C20H16ClN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O5S/c21-15-4-9-18(10-5-15)30(28,29)24-16-6-1-13(2-7-16)20(27)23-22-12-14-3-8-17(25)11-19(14)26/h1-12,24-26H,(H,23,27)/b22-12+

InChI Key

WGQQPYKCGKPCON-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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